
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of 1,3-benzothiazole, which is a heterocyclic aromatic compound with a wide range of biological activities. BTA-EG6 has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and viral replication. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In addition, it has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its versatility. It has been shown to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs for various diseases. In addition, it has been shown to exhibit low toxicity, which is important for the development of safe and effective drugs.
One of the limitations of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its relatively low potency compared to other compounds. This may limit its effectiveness as a therapeutic agent, and further optimization may be necessary to improve its potency.
Direcciones Futuras
There are several future directions for the research on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One potential direction is the development of new drugs based on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for the treatment of inflammatory diseases, cancer, and viral infections. Further optimization of the compound may be necessary to improve its potency and selectivity.
Another potential direction is the study of the mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. Further research is needed to fully understand how the compound exerts its effects on various signaling pathways.
Finally, the development of new synthetic methods for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may also be an area of future research. New synthetic methods may allow for the production of the compound in larger quantities and at a lower cost, making it more accessible for further research and development.
Métodos De Síntesis
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with various reagents. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate, which is then reacted with methylamine to form the final product, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a potential candidate for the development of new cancer therapies.
In addition, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses, including HIV-1 and hepatitis C virus. This makes it a potential candidate for the development of new antiviral drugs.
Propiedades
Nombre del producto |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C17H17N3OS3 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS3/c1-10-6-7-12-14(8-10)23-16(18-12)20-15(21)9-22-17-19-11-4-2-3-5-13(11)24-17/h2-5,10H,6-9H2,1H3,(H,18,20,21) |
Clave InChI |
QKSUBEFBVUGRKO-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
SMILES canónico |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
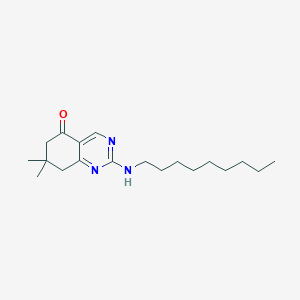
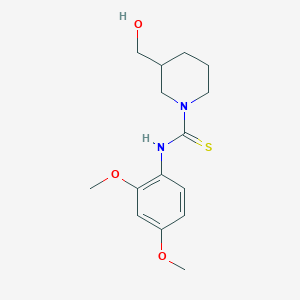
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)

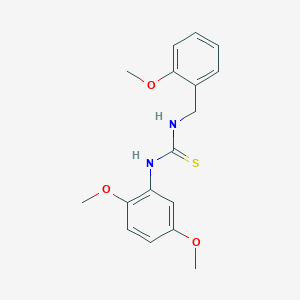

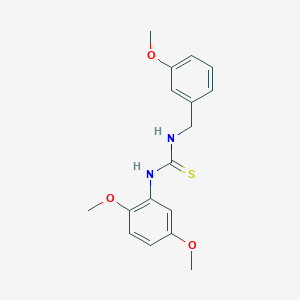
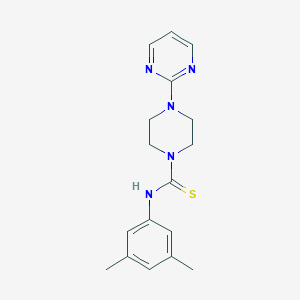
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)